4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-Chloro-7-azaindole, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and reported to have potent activities against FGFR1, 2, and 3 . The synthesis process involves cyclization of certain derivatives, followed by addition reactions with other compounds, and reduction processes .Molecular Structure Analysis
The molecular formula of 4-Chloro-1H-pyrrolo[2,3-b]pyridine is C7H5ClN2 . The experimental charge density distribution in this compound has been carried out using high resolution X-ray diffraction data .Chemical Reactions Analysis
The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The melting point of the compound is 179 °C .Scientific Research Applications
Nervous System Diseases Treatment
Pyrrolopyridine derivatives have been found to have applications in treating diseases of the nervous system due to their biological activity .
Immune System Disorders
These compounds also show promise in treating immune system-related disorders .
Antidiabetic Applications
The efficacy of pyrrolopyridine derivatives in reducing blood glucose suggests potential applications in the prevention and treatment of diabetes and related ailments .
Anticancer Research
Specific derivatives have shown inhibitory activity against different cancer cell lines, including breast cancer, by inhibiting cell proliferation and inducing apoptosis .
FGFR4 Inhibition
Some pyrrolopyridine derivatives act as FGFR4 inhibitors with potent antiproliferative activity against certain cancer cells .
Biological Material Research
4-Chloro-1H-pyrrolo[2,3-b]pyridine is used as a biochemical reagent for life science-related research, indicating its utility in various biological studies .
MDPI - Biological Activity of Pyrrolopyridine RSC - Biological Evaluation of Pyrrolopyridine Chemsrc - 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Mechanism of Action
Target of Action
Similar compounds have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in cell differentiation, growth, and angiogenesis.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit fgfr, thereby preventing cell proliferation and inducing apoptosis .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis in breast cancer 4t1 cells .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral and Eye Dam. 1 . It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or eye irritation persists .
Future Directions
Research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXUKYBYUQZGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
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